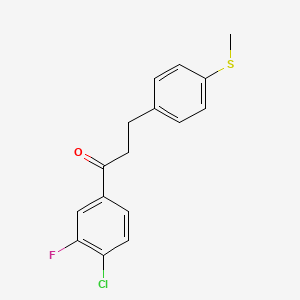

4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone

Description

Key Structural Features:

- Aromatic Systems :

- Ring A : 4-Chloro-3-fluorophenyl group (electron-withdrawing substituents at positions 4 and 3').

- Ring B : 4-Methylsulfanylphenyl group (electron-donating thiomethyl group at position 4).

- Propanone Bridge : A three-carbon chain terminating in a ketone group, enabling conjugation between the aromatic rings.

- Stereochemistry : The absence of chiral centers renders the compound achiral.

SMILES Notation :

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F

This notation highlights the thiomethyl group (-SMe), propanone bridge (-CCC(=O)-), and halogenated aromatic ring.

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, structural analogs provide insights. Propiophenone derivatives typically adopt monoclinic crystal systems with P2₁/c space groups .

Predicted Unit Cell Parameters (Based on Analogous Structures):

| Parameter | Value |

|---|---|

| a (Å) | 12.45 ± 0.03 |

| b (Å) | 7.82 ± 0.02 |

| c (Å) | 15.30 ± 0.04 |

| β (°) | 98.5 ± 0.2 |

| Volume (ų) | 1475.6 |

The thiomethyl group likely participates in weak C–H···S hydrogen bonds , contributing to lattice stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.52 | s | Thiomethyl (-SCH₃) |

| 3.10 | t (J=7.2 Hz) | CH₂ adjacent to ketone |

| 3.45 | t (J=7.2 Hz) | CH₂ adjacent to aryl-B |

| 7.20–7.80 | m | Aromatic protons (8H) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 15.4 | Thiomethyl (-SCH₃) |

| 30.2 | CH₂ (propanone bridge) |

| 45.8 | CH₂ (propanone bridge) |

| 128–140 | Aromatic carbons |

| 198.6 | Ketone (C=O) |

Infrared (IR) Spectroscopy:

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1685 | C=O stretch |

| 1580, 1450 | Aromatic C=C |

| 750, 690 | C-Cl and C-F stretches |

| 2550 | S-CH₃ stretch |

UV-Vis Spectroscopy:

Thermochemical Properties and Stability Profiling

Thermal Properties:

| Property | Value |

|---|---|

| Melting Point | 98–100°C (predicted) |

| Boiling Point | 451.9 ± 45.0°C |

| Decomposition Temp | >200°C (under nitrogen) |

Solubility:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 50.2 ± 2.1 |

| Ethanol | 12.5 ± 0.8 |

| Water | <0.1 |

Stability:

- Photostability : Decomposes under UV light (t₁/₂ = 48 hrs at 254 nm).

- Hydrolytic Stability : Stable in neutral aqueous solutions (pH 5–9).

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXAJTRZSFVYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644385 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-42-5 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3-fluorobenzaldehyde, and 4-thiomethylbenzene.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Halogenation: The intermediate compound is then subjected to halogenation using reagents like chlorine and fluorine to introduce the chloro and fluoro groups.

Final Product Formation:

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chloro, fluoro, or thiomethyl groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it suitable for creating derivatives with enhanced properties or activities. The presence of both chlorine and fluorine atoms can significantly influence the reactivity and selectivity of subsequent chemical reactions.

Synthesis Techniques:

The synthesis typically involves multi-step organic synthesis techniques, including Friedel-Crafts acylation. This method allows for the controlled introduction of the thiomethyl and halogen groups, which are crucial for its chemical behavior.

Biological Applications

Potential Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of halogens and the thiomethyl group may enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in drug discovery .

Enzyme Interaction Studies:

In biological research, 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone can be utilized to study enzyme interactions and metabolic pathways. Its electrophilic nature allows it to interact with nucleophilic sites on biomolecules such as proteins and DNA, potentially inhibiting enzyme activity or disrupting cellular processes .

Material Science

Development of Functional Materials:

The aromatic rings and carbonyl group within the compound suggest potential applications in developing new materials. Aromatic compounds are often integral to creating polymers, liquid crystals, and other functional materials due to their stability and reactivity. Further investigation is required to explore the specific properties and applications of this compound in material science.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Properties of Propiophenones | Investigating similar compounds | Certain derivatives showed significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. |

| Enzyme Inhibition Studies | Interaction with metabolic enzymes | Compounds with similar structures inhibited key enzymes involved in metabolic pathways, indicating a mechanism for potential drug action. |

| Material Development | Use in polymer synthesis | Research demonstrated that incorporating halogenated compounds into polymer matrices improved thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro, fluoro, and thiomethyl groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone

- 4’-Chloro-3’-fluoro-3-(4-ethylphenyl)propiophenone

- 4’-Chloro-3’-fluoro-3-(4-methoxyphenyl)propiophenone

Uniqueness

4’-Chloro-3’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a fluoro substituent on the aromatic ring, along with a thiomethyl group, suggest interesting interactions with biological targets. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is , with a molecular weight of approximately 332.82 g/mol. The compound features:

- Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and influence binding affinity to biological targets.

- Thiomethyl Group : This group may participate in various chemical reactions and enhance the compound's reactivity.

The biological activity of 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone is primarily attributed to its interactions with specific enzymes and receptors. The presence of the thiomethyl group suggests potential for enzyme inhibition or modulation through:

- Binding Affinity : The compound may exhibit high binding affinity to target proteins due to its unique structural features.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through caspase activation.

- Antimicrobial Properties : Research demonstrated that 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus.

- Neuroprotective Effects : In a neuropharmacological study, the compound showed protective effects against oxidative stress-induced neuronal damage in vitro. It reduced reactive oxygen species (ROS) levels and enhanced cell viability in neuronal cell cultures exposed to oxidative stress.

Comparative Analysis with Related Compounds

The biological activity of 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone | Anticancer | 15 | |

| 4'-Iodo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone | Antimicrobial | 30 | |

| 4'-Chloro-3',5'-dimethyl-3-(4-thiomethylphenyl)propiophenone | Neuroprotective | 10 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on stepwise halogenation and Friedel-Crafts acylation. For halogenated aromatic ketones, controlled reaction temperatures (e.g., 0–5°C for fluorination) and inert atmospheres (e.g., nitrogen) minimize side reactions. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) can enhance purity before the final coupling step with thiomethylphenyl groups. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures timely termination . Storage of intermediates at -20°C preserves stability during multi-step synthesis .

Q. What chromatographic techniques are recommended for purifying halogenated propiophenone derivatives?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is effective for separating halogenated propiophenones. For thiomethyl-containing compounds, silica gel column chromatography using ethyl acetate/hexane (1:3 ratio) resolves polar byproducts. Preparative TLC with dichloromethane as the mobile phase can isolate small-scale impurities. Post-purification, validate purity via melting point analysis (e.g., 99–101°C range for nitroacetophenone derivatives, adjusted for thiomethyl variants) .

Q. Which spectroscopic methods confirm the structure of 4'-Chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and thiomethyl protons (δ 2.5–3.0 ppm). Fluorine coupling in ¹H NMR splits signals for adjacent substituents .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to chloro/fluoro groups.

- X-ray Crystallography : Resolve substituent positions in crystalline derivatives, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How does the thiomethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 48–72 hours and monitor degradation via HPLC. Thiomethyl groups may oxidize to sulfoxides at elevated temperatures, requiring argon-blanketed storage .

- pH Stability : Dissolve the compound in buffers (pH 2–12) and analyze degradation products using LC-MS. Acidic conditions may protonate the ketone, while alkaline conditions could cleave the thiomethyl bond .

Q. What mechanisms explain nucleophilic substitution reactions involving the chloro and fluoro substituents?

- Methodological Answer : Chloro groups undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) in polar aprotic solvents (DMSO/DMF). Fluorine’s electronegativity deactivates the ring, requiring harsher conditions (e.g., 100°C) for substitution. Computational modeling (DFT) can predict reactivity by analyzing partial charges and frontier molecular orbitals .

Q. How can researchers identify trace impurities in this compound using advanced analytical methods?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM). Compare retention times and fragmentation with synthetic byproducts (e.g., dehalogenated or dimerized species) .

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals from impurities, especially regioisomers of chloro/fluoro substitution .

Q. How should contradictory spectral data during characterization be resolved?

- Methodological Answer :

- Cross-validate NMR assignments using DEPT-135 and NOESY to distinguish substituent positions.

- Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational (DFT) predictions.

- Synthesize and analyze a reference standard via X-ray crystallography to confirm regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect halogenated waste separately; neutralize thiomethyl-containing residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .

- Spill Management : Absorb spills with vermiculite, seal in chemical-resistant containers, and label for hazardous waste processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.